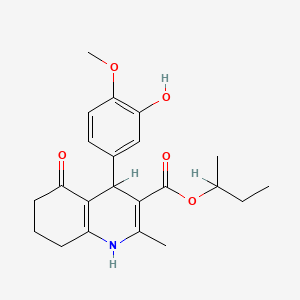![molecular formula C15H15FN2O B5138027 2-(4-fluorophenyl)-N-[1-(4-pyridinyl)ethyl]acetamide](/img/structure/B5138027.png)
2-(4-fluorophenyl)-N-[1-(4-pyridinyl)ethyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-fluorophenyl)-N-[1-(4-pyridinyl)ethyl]acetamide, also known as FPEA, is a chemical compound that has gained significant attention in scientific research due to its potential medical applications.
作用機序
The exact mechanism of action of 2-(4-fluorophenyl)-N-[1-(4-pyridinyl)ethyl]acetamide is not fully understood. However, studies have suggested that 2-(4-fluorophenyl)-N-[1-(4-pyridinyl)ethyl]acetamide exerts its anticancer activity by inhibiting the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. 2-(4-fluorophenyl)-N-[1-(4-pyridinyl)ethyl]acetamide has also been shown to modulate the activity of various signaling pathways involved in cell proliferation and apoptosis. In terms of its neuroprotective effects, 2-(4-fluorophenyl)-N-[1-(4-pyridinyl)ethyl]acetamide has been found to inhibit the aggregation of amyloid-beta, a protein that is implicated in the development of Alzheimer's disease.
Biochemical and physiological effects:
2-(4-fluorophenyl)-N-[1-(4-pyridinyl)ethyl]acetamide has been found to exhibit low toxicity in animal models, making it a promising candidate for further development as a therapeutic agent. Studies have also shown that 2-(4-fluorophenyl)-N-[1-(4-pyridinyl)ethyl]acetamide can cross the blood-brain barrier, indicating its potential as a treatment for neurological disorders.
実験室実験の利点と制限
One advantage of using 2-(4-fluorophenyl)-N-[1-(4-pyridinyl)ethyl]acetamide in lab experiments is its low toxicity, which allows for higher doses to be administered without causing harm to the subjects. Additionally, 2-(4-fluorophenyl)-N-[1-(4-pyridinyl)ethyl]acetamide has been found to be stable in various biological fluids, making it suitable for in vitro and in vivo studies. However, one limitation of using 2-(4-fluorophenyl)-N-[1-(4-pyridinyl)ethyl]acetamide in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on 2-(4-fluorophenyl)-N-[1-(4-pyridinyl)ethyl]acetamide. One area of interest is the development of 2-(4-fluorophenyl)-N-[1-(4-pyridinyl)ethyl]acetamide derivatives with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-(4-fluorophenyl)-N-[1-(4-pyridinyl)ethyl]acetamide and its potential for use in the treatment of various diseases. Finally, studies are needed to investigate the long-term effects of 2-(4-fluorophenyl)-N-[1-(4-pyridinyl)ethyl]acetamide administration and its potential for drug interactions.
合成法
2-(4-fluorophenyl)-N-[1-(4-pyridinyl)ethyl]acetamide can be synthesized using various methods, including the condensation reaction of 4-fluoroacetophenone and 4-pyridineethanamine. The reaction is carried out in the presence of a catalyst, such as sodium ethoxide, under reflux conditions. The resulting product is then purified using column chromatography.
科学的研究の応用
2-(4-fluorophenyl)-N-[1-(4-pyridinyl)ethyl]acetamide has been extensively studied for its potential medical applications, particularly in the treatment of cancer and neurological disorders. Studies have shown that 2-(4-fluorophenyl)-N-[1-(4-pyridinyl)ethyl]acetamide exhibits anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, 2-(4-fluorophenyl)-N-[1-(4-pyridinyl)ethyl]acetamide has been found to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
特性
IUPAC Name |
2-(4-fluorophenyl)-N-(1-pyridin-4-ylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O/c1-11(13-6-8-17-9-7-13)18-15(19)10-12-2-4-14(16)5-3-12/h2-9,11H,10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBFIHSFHZDGJLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)NC(=O)CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[5-(3,4-dimethoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole hydrobromide](/img/structure/B5137949.png)
![5-[3-bromo-4-(dimethylamino)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5137954.png)
![1,5-bis[(diethylamino)methyl]-2,6-naphthalenediol](/img/structure/B5137963.png)

![1-[5-({3-[(4-methoxyphenyl)amino]-1-piperidinyl}carbonyl)-2-thienyl]ethanone](/img/structure/B5137978.png)
![2,7-diiododibenzo[a,c]phenazine-11-carboxylic acid](/img/structure/B5137986.png)
![3-[(4-fluorophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5138003.png)

![N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-methoxybenzamide](/img/structure/B5138009.png)

![spiro[cyclopropane-1,9'-fluorene]-2-carboxamide](/img/structure/B5138029.png)
![1-(4-ethoxyphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-2,5-pyrrolidinedione](/img/structure/B5138038.png)
![N-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]carbonothioyl}benzamide](/img/structure/B5138047.png)
![4-(4-bromo-2,5-dimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5138050.png)